Cas no 2227806-10-0 (tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-methylphenyl}carbamate)

tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-methylphenyl}carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-methylphenyl}carbamate
- tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-methylphenyl}carbamate
- EN300-1881826
- 2227806-10-0
-
- Inchi: 1S/C14H22N2O3/c1-9-5-6-10(11(15)8-17)7-12(9)16-13(18)19-14(2,3)4/h5-7,11,17H,8,15H2,1-4H3,(H,16,18)/t11-/m0/s1
- InChI Key: JSIRPZCDVQKZHA-NSHDSACASA-N
- SMILES: O(C(NC1=C(C)C=CC(=C1)[C@H](CO)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 266.16304257g/mol
- Monoisotopic Mass: 266.16304257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 84.6Ų
tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-methylphenyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1881826-1.0g |
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-methylphenyl}carbamate |
2227806-10-0 | 1g |
$1543.0 | 2023-06-02 | ||
Enamine | EN300-1881826-0.1g |
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-methylphenyl}carbamate |
2227806-10-0 | 0.1g |
$1357.0 | 2023-09-18 | ||
Enamine | EN300-1881826-0.05g |
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-methylphenyl}carbamate |
2227806-10-0 | 0.05g |
$1296.0 | 2023-09-18 | ||
Enamine | EN300-1881826-5g |
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-methylphenyl}carbamate |
2227806-10-0 | 5g |
$4475.0 | 2023-09-18 | ||
Enamine | EN300-1881826-10.0g |
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-methylphenyl}carbamate |
2227806-10-0 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-1881826-0.25g |
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-methylphenyl}carbamate |
2227806-10-0 | 0.25g |
$1420.0 | 2023-09-18 | ||
Enamine | EN300-1881826-0.5g |
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-methylphenyl}carbamate |
2227806-10-0 | 0.5g |
$1482.0 | 2023-09-18 | ||
Enamine | EN300-1881826-5.0g |
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-methylphenyl}carbamate |
2227806-10-0 | 5g |
$4475.0 | 2023-06-02 | ||
Enamine | EN300-1881826-2.5g |
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-methylphenyl}carbamate |
2227806-10-0 | 2.5g |
$3025.0 | 2023-09-18 | ||
Enamine | EN300-1881826-1g |
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-methylphenyl}carbamate |
2227806-10-0 | 1g |
$1543.0 | 2023-09-18 |
tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-methylphenyl}carbamate Related Literature
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
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Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
Additional information on tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-methylphenyl}carbamate
Comprehensive Overview of tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-methylphenyl}carbamate (CAS No. 2227806-10-0)
tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-methylphenyl}carbamate (CAS No. 2227806-10-0) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound, featuring a tert-butyl carbamate group and a chiral 1-amino-2-hydroxyethyl moiety, is particularly valuable in the development of enantioselective drugs and bioactive molecules. Its unique structure makes it a key intermediate in the synthesis of complex therapeutic agents.
The growing interest in chiral building blocks for drug discovery has positioned tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-methylphenyl}carbamate as a compound of significant relevance. Researchers and pharmaceutical companies frequently search for high-purity intermediates and enantiomerically pure compounds to enhance the efficacy and safety of new medications. This compound’s role in asymmetric synthesis aligns with current trends in precision medicine and targeted therapies.
From a chemical perspective, tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-methylphenyl}carbamate exhibits notable stability under standard laboratory conditions, making it suitable for various synthetic applications. Its carbamate protection group is particularly advantageous in multi-step organic reactions, where selective deprotection is required. The compound’s solubility in common organic solvents, such as dichloromethane and ethyl acetate, further enhances its utility in research settings.
In the pharmaceutical industry, tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-methylphenyl}carbamate is often employed in the synthesis of beta-blockers and other cardiovascular agents. The 1R configuration of the amino alcohol moiety is critical for achieving the desired biological activity, as enantiopurity is a key factor in drug efficacy. This has led to increased demand for this compound in GMP-compliant synthesis and process chemistry.
Recent advancements in green chemistry have also spotlighted compounds like tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-methylphenyl}carbamate, as researchers seek sustainable methods for their production. Catalytic asymmetric synthesis and biocatalytic approaches are being explored to reduce waste and improve yield, addressing the industry’s push toward environmentally friendly processes.
The market for pharmaceutical intermediates is expanding rapidly, driven by the increasing complexity of drug molecules and the need for highly selective synthetic routes. tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-methylphenyl}carbamate is well-positioned to meet these demands, offering a versatile scaffold for further functionalization. Its applications extend beyond cardiovascular drugs to potential uses in central nervous system (CNS) therapeutics and anti-inflammatory agents.
Quality control and analytical characterization are essential for ensuring the reliability of tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-methylphenyl}carbamate in research and production. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify purity and enantiomeric excess. These analytical methods are critical for compliance with regulatory standards in the pharmaceutical industry.
In summary, tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-methylphenyl}carbamate (CAS No. 2227806-10-0) is a pivotal compound in modern medicinal chemistry, offering a combination of structural versatility and chiral specificity. Its applications in drug development, coupled with advancements in sustainable synthesis, underscore its importance in both academic and industrial research. As the demand for enantiomerically pure intermediates continues to rise, this compound will remain a cornerstone in the synthesis of next-generation therapeutics.
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